

An In-depth Technical Guide to the Chemical Structure of Eupalinolide K

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eupalinolide K*

Cat. No.: *B10818669*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant *Eupatorium lindleyanum*. It belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it shares a common structural framework with other bioactive compounds isolated from the same plant source. **Eupalinolide K** has garnered interest in the scientific community for its potential biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a detailed overview of the chemical structure of **Eupalinolide K**, including its spectroscopic data and the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of **Eupalinolide K** has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its systematic name is 3 β -hydroxy-8 β -[4'-hydroxy-tigloyloxy]-costunolide. The structure features a central germacrane lactone core, substituted with a hydroxyl group and a 4'-hydroxy-tigloyloxy moiety.

Molecular Formula: C₂₀H₂₆O₆

Molecular Weight: 362.42 g/mol

CAS Number: 108657-10-9

Spectroscopic Data

The structural confirmation of **Eupalinolide K** relies on the interpretation of its ^1H and ^{13}C NMR spectra, along with mass spectrometry data. While the complete datasets are found within detailed research publications, the following tables summarize the expected chemical shifts for the key structural features of **Eupalinolide K**, based on the analysis of closely related compounds and published data on its synonym, 3 β -hydroxy-8 β -[4'-hydroxy-tigloyloxy]-costunolide.

Table 1: ^1H NMR Spectroscopic Data for Eupalinolide K (Predicted)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------|----------------------------------|--------------|---------------------------|
| 1 | 5.10 | d | 9.8 |
| 2 α | 2.35 | m | 9.5 |
| 2 β | 2.20 | m | |
| 3 | 4.50 | t | 9.5 |
| 5 | 5.30 | d | 9.0 |
| 6 | 3.80 | t | 9.2 |
| 7 | 2.50 | m | 9.2, 4.5 |
| 8 | 5.40 | dd | |
| 9 α | 2.60 | m | 3.5 |
| 9 β | 2.15 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.5 |
| 14 | 1.80 | s | 7.0, 1.5 |
| 15 | 1.75 | s | |
| 2' | - | - | - |
| 3' | 6.80 | qq | 7.0, 1.5 |
| 4' | 4.30 | qd | 6.5, 1.5 |
| 5' | 1.85 | d | 7.0 |

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from *Eupatorium lindleyanum*. The actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data for Eupalinolide K (Predicted)

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 128.0 |
| 2 | 40.0 |
| 3 | 75.0 |
| 4 | 140.0 |
| 5 | 130.0 |
| 6 | 82.0 |
| 7 | 50.0 |
| 8 | 78.0 |
| 9 | 45.0 |
| 10 | 150.0 |
| 11 | 138.0 |
| 12 | 170.0 |
| 13 | 122.0 |
| 14 | 18.0 |
| 15 | 17.0 |
| 1' | 168.0 |
| 2' | 129.0 |
| 3' | 139.0 |
| 4' | 68.0 |
| 5' | 15.0 |

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from *Eupatorium lindleyanum*. The actual experimental values may vary slightly.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of **Eupalinolide K**. The expected mass-to-charge ratio ($[M+Na]^+$) for **Eupalinolide K** is approximately m/z 385.16.

Experimental Protocols

The isolation and characterization of **Eupalinolide K** from *Eupatorium lindleyanum* involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

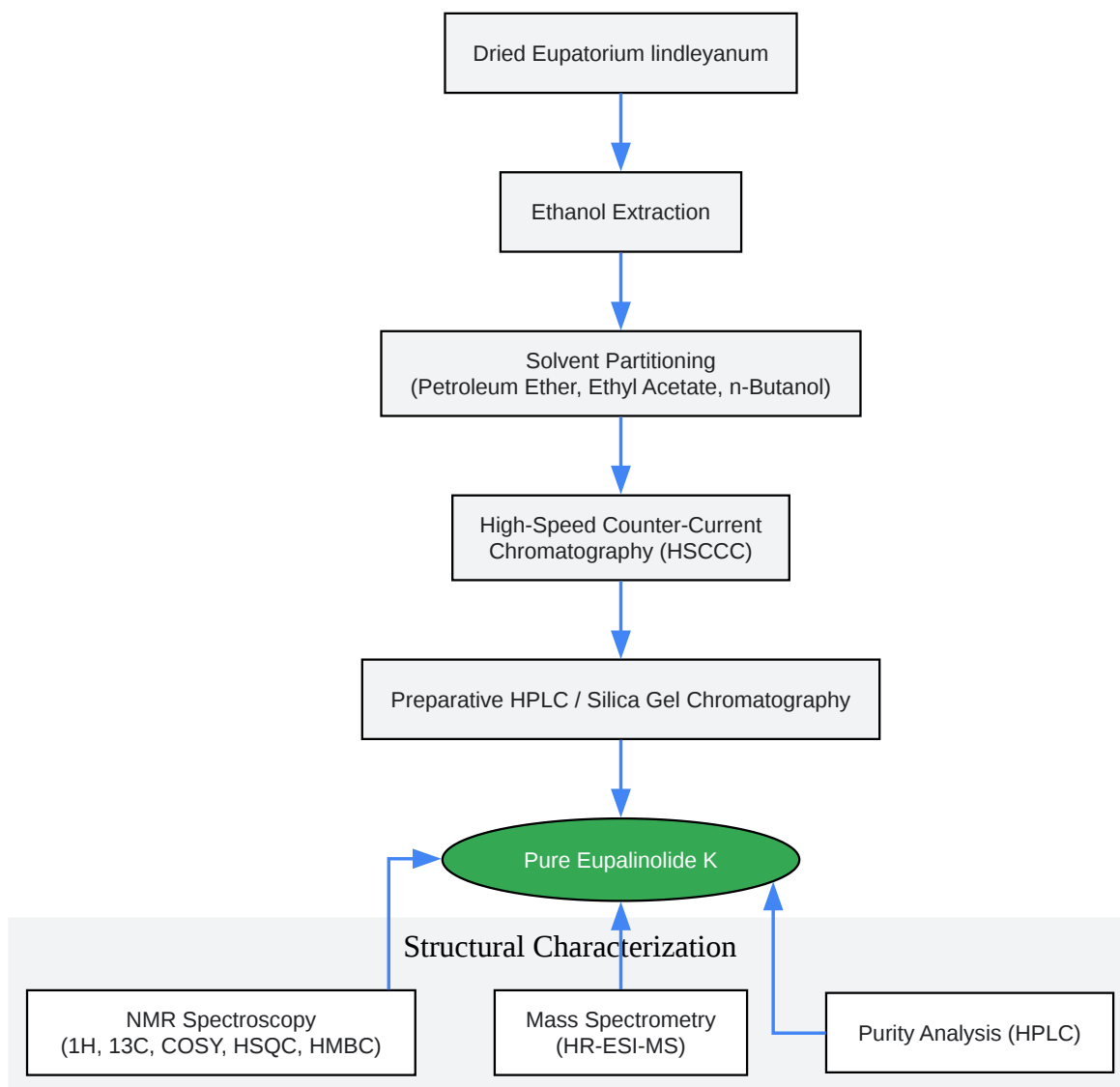
A common method for the isolation of **Eupalinolide K** is High-Speed Counter-Current Chromatography (HSCCC).

- **Plant Material Extraction:** The dried aerial parts of *Eupatorium lindleyanum* are powdered and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol fraction is typically enriched with sesquiterpene lactones.
- **HSCCC Separation:** The n-butanol fraction is subjected to preparative HSCCC. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for the separation. The fractions are collected based on the UV chromatogram.
- **Purification:** The fractions containing **Eupalinolide K** are further purified by repeated column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization Protocol

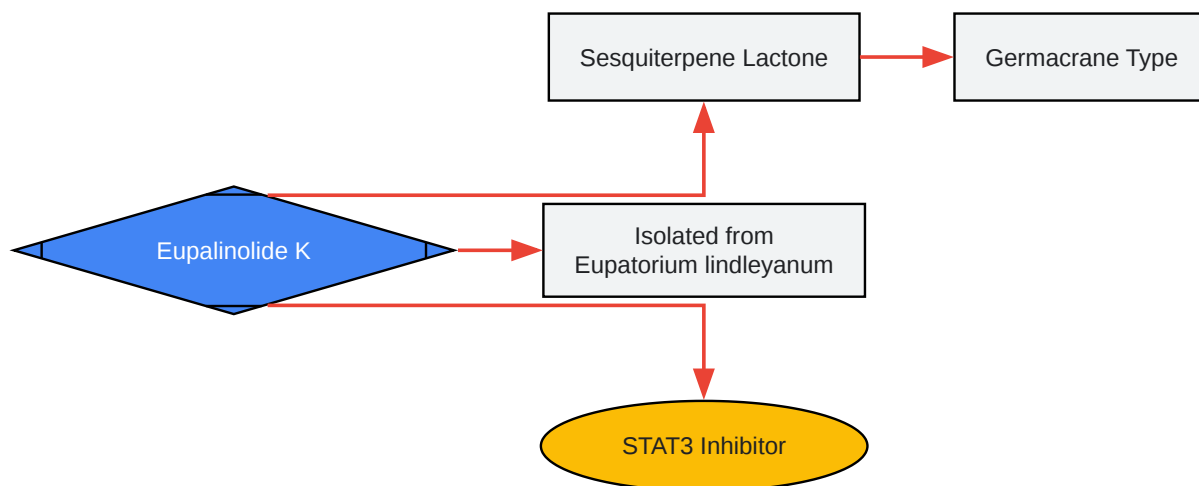
- **NMR Spectroscopy:** The structure of the isolated compound is elucidated using one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHz) using deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) as the solvent.
- **Mass Spectrometry:** The molecular formula and weight are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
- **Purity Analysis:** The purity of the final compound is determined by analytical HPLC with a UV detector.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and characterization of **Eupalinolide K**.



[Click to download full resolution via product page](#)

Caption: Key classifications and properties of **Eupalinolide K**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Eupalinolide K]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10818669#chemical-structure-of-eupalinolide-k>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com